![molecular formula C29H42N2O4+2 B1248774 Emetine dication](/img/structure/B1248774.png)
Emetine dication
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Overview
Description
Emetine(2+) is an ammonium ion derivative obtained from protonation of the nitrogens of emetine. It is the major species at pH 7.3. It is a conjugate acid of an emetine.
Scientific Research Applications
Anticancer Properties
- Leukemia Treatment : Emetine, derived from Psychotria ipecacuanha, induces apoptosis in leukemia cells. It enhances the effects of cisplatin, a chemotherapy drug, by down-regulating anti-survival genes and up-regulating pro-apoptotic genes. This suggests its potential as a standalone or adjunctive treatment in leukemia (Möller et al., 2007).
- Non-Small-Cell Lung Cancer : Emetine inhibits migration and invasion of human non-small-cell lung cancer cells. It regulates major mitogen-activated protein kinases (MAPKs), leading to the suppression of matrix metalloproteinases and negative regulation of MMP-9, crucial in cancer metastasis (Kim et al., 2015).
- Breast Cancer Treatment : Emetine exhibits anti-cancer activity in breast cancer cells by antagonizing Wnt/β-catenin signaling. It inhibits various components of this pathway, leading to apoptosis and decreased viability, migration, and invasion of breast cancer cells (Sun et al., 2019).
Antiviral Properties
- SARS-CoV-2 Inhibition : Emetine suppresses SARS-CoV-2 replication by disrupting the binding of viral mRNA with eukaryotic translation initiation factor 4E (eIF4E). This indicates its potential as a treatment for COVID-19 (Kumar et al., 2021).
- Zika and Ebola Virus Infections : Emetine inhibits Zika and Ebola virus infections through two mechanisms: inhibiting viral replication and decreasing viral entry. This dual-action makes emetine a potential therapeutic agent against these viruses (Yang et al., 2018).
- HIV-1 Replication Interference : Emetine interferes with HIV-1 reverse transcriptase activity, demonstrating potential as an antiviral agent against Human Immunodeficiency Virus. It blocks HIV-1 replication in cellular models, suggesting its use as an anti-HIV microbicide (Valadão et al., 2015).
Other Applications
- Antiprotozoal Properties : Emetine shows effectiveness against Entamoeba histolytica, a causative agent of amoebic dysentery. Its ability to target specific protozoans lends to its use in treating parasitic infections (Dobell & Laidlaw, 1926).
- Immunosuppressive Effects : Acute doses of emetine exhibit an immunosuppressive effect on murine thymic cells, suggesting its potential in modulating immune responses (Antoni et al., 1987).
properties
Product Name |
Emetine dication |
---|---|
Molecular Formula |
C29H42N2O4+2 |
Molecular Weight |
482.7 g/mol |
IUPAC Name |
(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]-3-ethyl-9,10-dimethoxy-1,2,3,4,5,6,7,11b-octahydrobenzo[a]quinolizin-5-ium |
InChI |
InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/p+2/t18-,21-,24+,25-/m0/s1 |
InChI Key |
AUVVAXYIELKVAI-CKBKHPSWSA-P |
Isomeric SMILES |
CC[C@H]1C[NH+]2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CC[NH2+]4)OC)OC)OC)OC |
Canonical SMILES |
CCC1C[NH+]2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CC[NH2+]4)OC)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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